molecular formula C26H18ClN3O3S B11210504 N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide CAS No. 6766-62-7

N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B11210504
CAS No.: 6766-62-7
M. Wt: 488.0 g/mol
InChI Key: PABBJUXNIRCFAX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thieno[2,3-d]pyrimidine core, and functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[2,3-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and chlorophenoxy groups: These groups are usually introduced through nucleophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or copper may be employed to enhance reaction rates.

    Controlled reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural uniqueness : The presence of the chlorophenoxy group and the specific arrangement of functional groups contribute to its unique reactivity and potential biological activity.
  • Biological activity : Compared to similar compounds, This compound may exhibit distinct biological properties due to its specific molecular interactions.

Properties

CAS No.

6766-62-7

Molecular Formula

C26H18ClN3O3S

Molecular Weight

488.0 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C26H18ClN3O3S/c27-18-6-10-20(11-7-18)33-21-12-8-19(9-13-21)29-23(31)14-30-16-28-25-24(26(30)32)22(15-34-25)17-4-2-1-3-5-17/h1-13,15-16H,14H2,(H,29,31)

InChI Key

PABBJUXNIRCFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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